molecular formula C14H17NO6S B2633926 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide CAS No. 696610-10-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2633926
CAS RN: 696610-10-3
M. Wt: 327.35
InChI Key: ZAQAKNCXVUNILC-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA-A2 is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is important for sensing noxious stimuli and pain perception.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating 3,4,5-trimethoxybenzamide moiety have shown significant promise in medicinal chemistry due to their enhanced pharmacological activities. A study involving the synthesis of oxadiazole and imidazolinone derivatives bearing this moiety revealed their potent antimicrobial properties against various bacterial strains (Joshi, Bapodra, & Parekh, 1997).

Structural Studies and Potential Anticancer Activity

Further research has highlighted the importance of structural studies in understanding the bioactive potential of compounds featuring the trimethoxybenzamide group. Notably, N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides have been synthesized, and their molecular structures have been determined, showcasing the intricate relationship between compound structure and pharmacological activity (Gálvez, Arias, Cabezas, & Martínez, 1990). This insight is crucial for the development of novel therapeutic agents, including potential anticancer compounds.

Neurosedative and Antiproliferative Compounds

The quest for neurosedatives with enhanced activity and reduced toxicity has led to the synthesis of novel 3,4,5-trimethoxybenzamides derived from oxazine structures, demonstrating the compound's versatility and potential in developing new pharmacological agents with specific properties (Labazioewicz, Howell, Lindfors, & Mason, 1992). Additionally, derivatives of 1,4-dimethylcarbazole containing the trimethoxybenzamido-ureido group have exhibited potent antiproliferative activity against leukemia cell lines, underscoring the potential of these compounds in cancer therapy (Panno et al., 2014).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h4-7,10H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQAKNCXVUNILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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